Cas no 1807230-48-3 (3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride)

3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride
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- インチ: 1S/C8H5BrClNO2S2/c9-3-5-1-6(14)2-8(7(5)4-11)15(10,12)13/h1-2,14H,3H2
- InChIKey: OMMLRVCEQTVKBR-UHFFFAOYSA-N
- SMILES: BrCC1=CC(=CC(=C1C#N)S(=O)(=O)Cl)S
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 372
- XLogP3: 2.4
- トポロジー分子極性表面積: 67.3
3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005454-250mg |
3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride |
1807230-48-3 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
Alichem | A014005454-1g |
3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride |
1807230-48-3 | 97% | 1g |
1,579.40 USD | 2021-06-22 | |
Alichem | A014005454-500mg |
3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride |
1807230-48-3 | 97% | 500mg |
831.30 USD | 2021-06-22 |
3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chlorideに関する追加情報
Recent Advances in the Application of 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride (CAS: 1807230-48-3) in Chemical Biology and Pharmaceutical Research
The compound 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride (CAS: 1807230-48-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This sulfonyl chloride derivative, characterized by the presence of a bromomethyl group, a cyano group, and a mercapto group, serves as a valuable building block for the synthesis of various biologically active molecules. Recent studies have explored its applications in drug discovery, chemical probes development, and bioconjugation strategies, highlighting its potential as a multifunctional reagent in medicinal chemistry.
One of the key areas of research involving 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride is its role in the development of covalent inhibitors. The bromomethyl group enables the compound to act as an electrophilic warhead, facilitating covalent bond formation with nucleophilic residues in target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in designing irreversible inhibitors for cysteine proteases, a class of enzymes implicated in various diseases, including cancer and inflammatory disorders. The study reported that derivatives of 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride exhibited potent inhibitory activity against cathepsin B, with IC50 values in the low nanomolar range.
In addition to its applications in covalent inhibitor design, 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride has been employed in the synthesis of fluorescent probes for bioimaging. The mercapto group in the compound allows for facile conjugation with fluorophores, while the sulfonyl chloride moiety provides a handle for further functionalization. A recent study in Analytical Chemistry described the development of a turn-on fluorescent probe based on this compound for the detection of reactive oxygen species (ROS) in live cells. The probe demonstrated high selectivity and sensitivity, making it a valuable tool for studying oxidative stress in biological systems.
Another notable application of 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride is in the field of bioconjugation. The compound's ability to react with thiol and amine groups makes it an ideal candidate for site-specific protein modification. Researchers have utilized this property to develop antibody-drug conjugates (ADCs) with improved stability and therapeutic efficacy. A 2022 publication in Bioconjugate Chemistry highlighted the use of this compound in the synthesis of a novel ADC targeting HER2-positive breast cancer cells, showcasing its potential in targeted cancer therapy.
Despite its promising applications, challenges remain in the handling and storage of 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride due to its reactivity and sensitivity to moisture. Recent advancements in formulation techniques, such as the development of stable crystalline forms and protective packaging, have addressed some of these issues, enabling broader utilization of the compound in research and industrial settings. Future studies are expected to explore its potential in other areas, such as materials science and nanotechnology, further expanding its utility beyond traditional pharmaceutical applications.
In conclusion, 3-Bromomethyl-2-cyano-5-mercaptobenzenesulfonyl chloride (CAS: 1807230-48-3) represents a versatile and valuable reagent in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile have enabled its application in diverse areas, including covalent inhibitor design, fluorescent probe development, and bioconjugation. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in advancing drug discovery and biomedical research.
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